

Dehydro Nifedipine-d6: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Nifedipine-d6 is the deuterated analog of Dehydro Nifedipine, the primary metabolite of the widely used calcium channel blocker, Nifedipine.[1][2][3] This stable isotope-labeled compound serves as an invaluable tool in pharmaceutical research and development, particularly in pharmacokinetic and bioanalytical studies. Its primary application is as an internal standard for the accurate quantification of Nifedipine and its metabolites in biological matrices, such as human plasma, using sensitive analytical techniques like liquid chromatographytandem mass spectrometry (LC-MS/MS).[4] The incorporation of six deuterium atoms provides a distinct mass difference, enabling precise differentiation from the unlabeled endogenous compounds without altering the chemical properties significantly.

Physical and Chemical Properties

The physical and chemical properties of **Dehydro Nifedipine-d6** are crucial for its handling, storage, and application in experimental settings. A summary of these properties is presented in the tables below.

Table 1: General and Chemical Properties



Property	Value	Reference(s)
Chemical Name	Dimethyl 2,6-dimethyl-4-(2- nitrophenyl)-3,5- pyridinedicarboxylate-d6	[2]
Synonyms	2,6-Dimethyl-4-(2- nitrophenyl)-3,5- pyridinedicarboxylic Acid 3,5- Di(methyl-d3) Ester; B 4759-d6	[2]
CAS Number	125464-52-0	[2]
Molecular Formula	C17H10D6N2O6	[2]
Molecular Weight	350.358 g/mol	[2]
Appearance	Yellow Solid	[2]

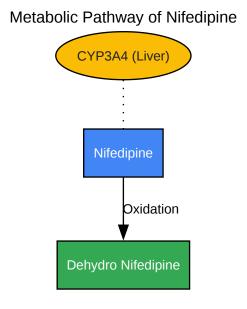
Table 2: Physicochemical Data

Property	Value	Reference(s)
Melting Point	97-99°C	[2]
Boiling Point	Not available	[2]
Solubility	Slightly soluble in Chloroform and Methanol	[2]
Storage Temperature	-20°C in a freezer	[2]

Metabolic Pathway of Nifedipine to Dehydro Nifedipine

Nifedipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its pyridine analog, Dehydro Nifedipine. This metabolic process is a key determinant of Nifedipine's bioavailability and clearance from the body. Understanding this pathway is essential for interpreting pharmacokinetic data and for the rational use of **Dehydro Nifedipine-d6** as an internal standard.





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Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine by CYP3A4.

Experimental Protocols

While a specific, detailed synthesis protocol for **Dehydro Nifedipine-d6** is not readily available in the public domain, its utility is well-documented in analytical methodologies. Below is a representative experimental protocol for the quantification of Nifedipine and its metabolite, Dehydro Nifedipine, in human plasma using LC-MS/MS with a deuterated internal standard.

Quantification of Nifedipine and Dehydro Nifedipine in Human Plasma by LC-MS/MS

This protocol is a composite based on several published methods for the analysis of Nifedipine and its metabolites.

1. Sample Preparation (Solid-Phase Extraction)



- To 500 μL of human plasma, add an appropriate amount of Dehydro Nifedipine-d6 solution as an internal standard.
- Vortex the sample to ensure thorough mixing.
- Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with water to remove interfering substances.
- Elute the analytes (Nifedipine and Dehydro Nifedipine) and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis
- Liquid Chromatography (LC):
 - Column: A reverse-phase column (e.g., C18, 50 mm x 2.1 mm, 3 μm).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Nifedipine, Dehydro Nifedipine, and **Dehydro Nifedipine-d6**.







3. Data Analysis

- Quantify the concentrations of Nifedipine and Dehydro Nifedipine by calculating the peak area ratios of the analytes to the internal standard (**Dehydro Nifedipine-d6**).
- Generate a calibration curve using known concentrations of the analytes and the internal standard to determine the concentrations in the unknown plasma samples.



Sample Preparation Plasma Sample Add Internal Standard (Dehydro Nifedipine-d6) Solid-Phase Extraction (SPE) Elution & Reconstitution Analysis LC-MS/MS Analysis Data Processing &

Analytical Workflow for Nifedipine Quantification

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Quantification

Caption: General workflow for the quantification of Nifedipine.

Conclusion



Dehydro Nifedipine-d6 is an essential analytical tool for the accurate and reliable quantification of Nifedipine and its primary metabolite in biological samples. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, make it indispensable for pharmacokinetic studies and therapeutic drug monitoring. The provided information and protocols offer a foundational guide for researchers and professionals in the field of drug development and analysis.

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- To cite this document: BenchChem. [Dehydro Nifedipine-d6: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563369#physical-and-chemical-properties-of-dehydro-nifedipine-d6]

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